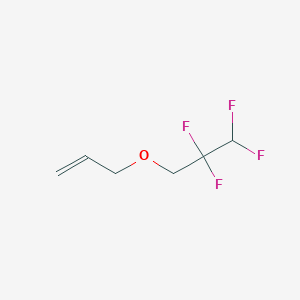

Allyl 2,2,3,3-tetrafluoropropyl ether

Description

Structural Significance of Fluorine Incorporation in Organic Molecules for Tailored Properties

The introduction of fluorine into organic molecules imparts profound changes to their physical, chemical, and biological properties. The unique characteristics of the fluorine atom—its high electronegativity, small size (van der Waals radius is similar to that of a hydrogen atom), and the high strength of the carbon-fluorine bond—are responsible for these transformative effects.

Strategically placing fluorine atoms in a molecule can influence its conformation, pKa, metabolic stability, and lipophilicity. For instance, the strong electron-withdrawing nature of fluorine can lower the basicity of nearby functional groups. The high stability of the C-F bond often renders molecules more resistant to metabolic degradation, a property highly sought after in the development of pharmaceuticals and agrochemicals. Furthermore, the incorporation of fluorine can significantly alter the surface properties of materials, leading to applications in low-surface-energy coatings and advanced polymers.

Allyl Ethers as Key Building Blocks and Monomers in Advanced Synthesis and Materials Science

Allyl ethers are a versatile class of organic compounds characterized by the presence of an allyl group (CH₂=CH-CH₂-) attached to an oxygen atom. This functional group serves two primary roles in modern chemistry: as a protecting group for alcohols in complex multi-step syntheses and as a reactive monomer in polymerization reactions.

The allyl group can be readily introduced and is stable under a variety of reaction conditions, yet it can be selectively cleaved when needed, making it an effective protecting group. More significantly, the double bond of the allyl group provides a handle for a wide range of chemical transformations, including polymerization. Allyl ethers can be polymerized through various mechanisms to create polymers with unique architectures and functionalities. The pendant allyl groups in the resulting polymers can be further modified, for example, through thiol-ene "click" chemistry, allowing for the creation of highly functionalized materials for applications ranging from dental composites to advanced coatings. nih.gov

Research Landscape of Allyl 2,2,3,3-tetrafluoropropyl ether within Fluorinated Organic Chemistry

This compound exists within the specialized area of research focused on fluorinated monomers and building blocks. While extensive research has been conducted on various fluorinated ethers and allyl ethers individually, dedicated studies on this specific compound are not widely available in peer-reviewed literature. Its primary role appears to be that of a niche monomer for the synthesis of specialty polymers where the incorporation of a tetrafluoropropyl group is desired to impart specific properties such as thermal stability, chemical resistance, or low surface energy.

The synthesis of this and similar fluorinated allyl ethers can be achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers. fluorine1.rubyjus.com This reaction typically involves the deprotonation of the corresponding fluorinated alcohol, 2,2,3,3-tetrafluoropropanol, with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an allyl halide, such as allyl bromide or allyl chloride. fluorine1.ru

The research that has been conducted on structurally related fluorinated allyl ethers suggests their potential application in the development of advanced materials. For example, other fluorinated allyl ethers have been investigated as components in dental resin composites to reduce polymerization shrinkage stress and enhance durability. nih.gov Given its structure, this compound is a candidate for similar applications, as well as for the creation of hydrophobic and oleophobic coatings, and as a comonomer in the synthesis of fluorinated elastomers and plastics with tailored properties. However, specific research detailing the polymerization of this compound and the properties of the resulting polymers is limited.

Compound Properties

Below are the known physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 681-68-5 |

| Molecular Formula | C₆H₈F₄O |

| Molecular Weight | 172.12 g/mol |

| Boiling Point | 110 °C at 740 mmHg sigmaaldrich.com |

| Density | 1.183 g/cm³ at 25 °C sigmaaldrich.com |

| IUPAC Name | 3-(2,2,3,3-tetrafluoropropoxy)prop-1-ene sigmaaldrich.com |

| SMILES | C=CCOC(C(F)F)(F)F |

| InChI Key | MEIXYCHYADMPTF-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-3-prop-2-enoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F4O/c1-2-3-11-4-6(9,10)5(7)8/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIXYCHYADMPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382617 | |

| Record name | 3-(2,2,3,3-Tetrafluoropropoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681-68-5 | |

| Record name | 3-(2,2,3,3-Tetrafluoropropoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Aspects of Allyl 2,2,3,3 Tetrafluoropropyl Ether Formation

Alkylation Reactions for C-O Bond Formation

Alkylation reactions are a cornerstone in the synthesis of ethers, and these methods have been successfully adapted for the preparation of fluorinated ethers like Allyl 2,2,3,3-tetrafluoropropyl ether. These reactions typically involve a nucleophilic attack from a fluorinated alcohol or its corresponding alkoxide on an electrophilic carbon atom.

Classical Ether Synthesis Routes (e.g., Williamson Synthesis) Adapted for Fluorinated Alcohols

The Williamson ether synthesis is a widely employed and versatile method for preparing both symmetrical and unsymmetrical ethers. imperial.ac.uk This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. nih.gov In the context of synthesizing this compound, this method is adapted by using a fluorinated alcohol, 2,2,3,3-tetrafluoropropanol.

The general approach involves the deprotonation of 2,2,3,3-tetrafluoropropanol with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding sodium or potassium 2,2,3,3-tetrafluoropropoxide. nih.gov This highly nucleophilic alkoxide is then reacted with an allyl halide (e.g., allyl bromide or allyl chloride) to yield the desired ether. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the SN2 mechanism. nih.gov

A variety of bases and solvent systems can be employed to optimize the reaction conditions. For instance, potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective combination for the synthesis of various ethers from alkyl halides. imperial.ac.uk The choice of the leaving group on the allyl component is also crucial, with iodides and bromides generally being more reactive than chlorides. semanticscholar.org

Table 1: Exemplary Conditions for Williamson Ether Synthesis of Fluorinated Allyl Ethers

| Fluorinated Alcohol | Allyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,2,3,3-Tetrafluoropropanol | Allyl Bromide | Sodium Hydride | THF | Room Temp. | High | nih.gov |

| Polyfluoroalkanols | Allyl Halides | Potassium Carbonate | Acetone | Reflux | Moderate to High | semanticscholar.org |

| Aliphatic/Aromatic Alcohols | Various Alkyl Halides | Potassium Carbonate | DMSO | 50 | Good to Excellent | imperial.ac.uk |

This table is illustrative and specific yields for this compound may vary based on precise reaction conditions.

Nucleophilic Substitution Reactions with Allylic Electrophiles

This subsection is fundamentally an extension of the Williamson ether synthesis, focusing on the reactivity of the allylic electrophile. The synthesis of this compound via this route involves the reaction of the 2,2,3,3-tetrafluoropropoxide nucleophile with an allyl electrophile. Allyl halides (chloride, bromide, iodide) are the most common electrophiles used. nih.govsemanticscholar.org

The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the carbon atom bearing the leaving group, leading to the formation of the C-O bond and displacement of the halide ion. nih.gov The efficiency of the reaction is dependent on several factors, including the nature of the leaving group, the solvent, and the reaction temperature. As is typical for SN2 reactions, primary halides like allyl halides are excellent substrates, minimizing competing elimination reactions. nih.govgoogle.com

Alternative allylic electrophiles, such as allylic tosylates or mesylates, can also be employed. These are excellent leaving groups and can sometimes offer advantages in terms of reactivity and reaction conditions. nih.gov

Addition Reactions of Fluorinated Alcohols to Unsaturated Systems (e.g., Alkenes, Alkynes, Epoxides)

An alternative to substitution reactions for the formation of the ether linkage is the addition of the fluorinated alcohol across an unsaturated system.

Addition to Alkenes and Alkynes: The addition of 2,2,3,3-tetrafluoropropanol to an alkene or alkyne can be catalyzed by either acid or a transition metal catalyst. For instance, the hydroalkoxylation of an alkene involves the addition of the alcohol's O-H bond across the C=C double bond. This can be a viable route, particularly if the unsaturated partner is appropriately activated.

Addition to Epoxides: The ring-opening of an epoxide with 2,2,3,3-tetrafluoropropanol (or its alkoxide) is another effective method for forming a C-O bond. This reaction is typically catalyzed by either an acid or a base. The nucleophilic attack of the alcohol or alkoxide on one of the epoxide's carbon atoms leads to the opening of the three-membered ring and the formation of a β-hydroxy ether. To obtain the target this compound, a subsequent dehydration or other functional group manipulation would be necessary.

Advanced Synthetic Approaches Utilizing Fluorinated Precursors

More advanced synthetic strategies often involve the use of highly reactive fluorinated precursors or multi-step sequences that allow for greater control and versatility in the synthesis of complex fluorinated molecules.

Reactions Involving Perfluoroallyl Fluorosulfate (B1228806) (FAFS)

Perfluoroallyl fluorosulfate (FAFS, CF₂=CFCF₂OSO₂F) is a versatile and highly reactive building block for the introduction of the perfluoroallyl group. semanticscholar.orgorganic-chemistry.org Its synthesis involves the reaction of hexafluoropropylene with sulfur trioxide in the presence of a boron-based catalyst. organic-chemistry.org FAFS can react with nucleophiles, such as alcohols, to form perfluoroallyl ethers. semanticscholar.org

The reaction of FAFS with an alcohol can proceed through either an addition-elimination pathway or a nucleophilic substitution. semanticscholar.org For the synthesis of a partially fluorinated ether like this compound, a related fluorinated allyl fluorosulfate could theoretically be employed. The reaction with 2,2,3,3-tetrafluoropropanol would lead to the formation of the desired ether. While direct synthesis of this compound using this method is not explicitly detailed in the provided search results, the general reactivity of FAFS with alcohols suggests its potential as a powerful tool in the synthesis of fluorinated allyl ethers. semanticscholar.orgorganic-chemistry.org A patent describes methods for making polyfluorinated allyl ethers that avoid the use of BF₃ in the synthesis of the fluorosulfate precursor.

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions (FGIs) are a set of reactions that transform one functional group into another, providing alternative synthetic pathways to a target molecule. In the context of this compound synthesis, FGI could be employed in several ways:

Modification of an existing ether: One could start with a related ether and modify its structure to introduce the desired functionality. For example, a fluorinated ether with a different unsaturated side chain could be isomerized or otherwise converted to the allyl group. The isomerization of allyl ethers to the more labile enol ethers is a common transformation.

Late-stage introduction of the allyl or tetrafluoropropyl group: A precursor molecule containing either the allyl or the tetrafluoropropyl moiety could be synthesized and the other group introduced in a later step. For instance, a molecule containing a 2,2,3,3-tetrafluoropropoxy group and a suitable functional group for conversion to an allyl group could be a key intermediate.

Derivatization strategies involve the conversion of a functional group in a precursor molecule into the desired ether. For example, an ester of 2,2,3,3-tetrafluoropropanol could potentially be converted to the corresponding ether through a series of reduction and substitution reactions.

Table 2: Summary of Synthetic Methodologies

| Methodology | Key Reactants | General Mechanism | Advantages | Disadvantages |

| Williamson Ether Synthesis | 2,2,3,3-Tetrafluoropropanol, Allyl Halide, Base | SN2 | Well-established, versatile, good yields | Requires strong base, potential for elimination side reactions |

| Addition to Unsaturated Systems | 2,2,3,3-Tetrafluoropropanol, Alkene/Alkyne/Epoxide | Electrophilic or Nucleophilic Addition | Atom economical | May require catalysts, potential for regioselectivity issues |

| Reactions with FAFS | Fluorinated Allyl Fluorosulfate, 2,2,3,3-Tetrafluoropropanol | Nucleophilic Substitution/Addition-Elimination | High reactivity of FAFS | Precursor can be difficult to handle |

| Functional Group Interconversion | Precursor with suitable functional groups | Various (oxidation, reduction, substitution, etc.) | Provides alternative synthetic routes, allows for late-stage modifications | Can involve multiple steps, potentially lowering overall yield |

Catalysis in the Synthesis of this compound

Catalysis plays a pivotal role in facilitating the efficient and selective synthesis of ethers. In the context of this compound, catalytic methods are essential for activating the reactants and promoting the formation of the ether linkage. The primary approaches involve the use of bases, phase-transfer catalysts, and potentially transition metals to mediate the reaction between an allyl source and a 2,2,3,3-tetrafluoropropyl moiety.

Base-mediated etherification, particularly the Williamson ether synthesis, represents a classical and widely employed method for the preparation of ethers, including fluorinated analogues. nih.govencyclopedia.pub This reaction typically involves the deprotonation of an alcohol by a base to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

In the synthesis of this compound, 2,2,3,3-tetrafluoropropanol is treated with a base to generate the corresponding alkoxide. This alkoxide then reacts with an allyl halide, such as allyl chloride or allyl bromide, to yield the desired ether. A study by Polish researchers described a similar preparation of allyl 1,1,2,2-tetrafluoropropyl ethers (a likely reference to the 2,2,3,3-isomer) using sodium hydroxide (B78521) as the base in benzene, with the addition of a small amount of dimethylaminopyridine. chemsrc.com The reaction was conducted at 70-80°C for 8 hours. chemsrc.com

Reaction Scheme:

HCF₂CF₂CH₂OH + Base + CH₂=CHCH₂-X → HCF₂CF₂CH₂OCH₂CH=CH₂ + Base·HX

(where X = Cl, Br, I)

To enhance the efficiency of this two-phase reaction system (e.g., an aqueous base and an organic substrate), phase-transfer catalysis (PTC) is often employed. crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a crown ether, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction with the allyl halide occurs. nih.govnih.govjetir.org This technique can lead to increased reaction rates, milder reaction conditions, and improved yields by overcoming the immiscibility of the reactants. crdeepjournal.org A synthetic method for preparing polyfluoroalkylethyl ethers utilized potassium hydroxide, a solubilizer (1,4-dioxane), and tetrabutylammonium bromide as a phase-transfer catalyst. researchgate.net While a specific detailed procedure for this compound using PTC is not extensively documented, the general principles are highly applicable.

Table 1: Key Components in Base-Mediated and Phase-Transfer Catalyzed Etherification

| Component | Function | Examples |

|---|---|---|

| Fluorinated Alcohol | Source of the tetrafluoropropyl group | 2,2,3,3-Tetrafluoropropanol |

| Allyl Source | Provides the allyl group | Allyl chloride, Allyl bromide, Allyl iodide |

| Base | Deprotonates the alcohol to form the alkoxide | Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Potassium carbonate (K₂CO₃) walisongo.ac.id |

| Phase-Transfer Catalyst | Facilitates interphase transport of the alkoxide | Tetrabutylammonium bromide (TBAB), Crown ethers |

| Solvent | Reaction medium | Benzene, Toluene, Dioxane, Acetonitrile |

Transition metal catalysis offers a powerful alternative for the formation of C-O bonds and has been extensively explored for the synthesis of various ethers. researchgate.net These methods often involve the coupling of alcohols with various partners, including allyl electrophiles, under the influence of catalysts based on metals like palladium, copper, rhodium, or iridium. escholarship.org

While specific literature detailing the transition metal-catalyzed synthesis of this compound is limited, the general strategies of transition metal-catalyzed allylic substitution could theoretically be applied. For instance, a palladium-catalyzed reaction could potentially couple 2,2,3,3-tetrafluoropropanol with an allyl electrophile such as allyl carbonate or allyl acetate. organic-chemistry.org The catalytic cycle would typically involve the formation of a π-allyl palladium intermediate, which is then attacked by the fluorinated alkoxide.

Similarly, iridium-catalyzed allylic etherification is known for its high regioselectivity and enantioselectivity, often favoring the formation of branched products. escholarship.orgnih.govrsc.org However, the application of such a catalyst for the synthesis of a linear ether like this compound would depend on the specific ligand and reaction conditions employed.

The use of fluorinated alcohols as solvents or promoters in transition metal-catalyzed reactions has also been noted to have a remarkable effect on reactivity and selectivity, which could be a relevant consideration for the synthesis of fluorinated ethers. researchgate.netrsc.org

Despite the theoretical potential, the synthesis of this compound via transition metal-catalyzed coupling reactions does not appear to be a commonly reported or well-established method in the available scientific literature. The classical base-mediated and phase-transfer catalyzed Williamson ether synthesis remains the more documented approach for this type of transformation.

Table 2: Potential Components in Transition Metal-Catalyzed Etherification

| Component | Potential Role | Examples of Catalysts/Reagents |

|---|---|---|

| Transition Metal Catalyst | Activates the allyl substrate | Palladium complexes (e.g., [PdCl(allyl)]₂) mdpi.com, Iridium complexes |

| Fluorinated Alcohol | Nucleophile | 2,2,3,3-Tetrafluoropropanol |

| Allyl Source | Electrophile | Allyl carbonate, Allyl acetate, Allylic alcohols |

| Ligand | Modifies catalyst activity and selectivity | Phosphine ligands, N-heterocyclic carbenes |

| Base | May be required to generate the alkoxide | Various organic or inorganic bases |

Reaction Mechanisms and Chemical Transformations Involving Allyl 2,2,3,3 Tetrafluoropropyl Ether

The reactivity of Allyl 2,2,3,3-tetrafluoropropyl ether is governed by the distinct functionalities within its structure: the carbon-carbon double bond of the allyl group, the ether linkage, and the electron-withdrawing tetrafluoropropyl group. These features allow the molecule to participate in a range of chemical transformations, including additions, cleavages, and rearrangements.

Computational and Theoretical Chemistry Studies on Allyl 2,2,3,3 Tetrafluoropropyl Ether

Quantum Mechanical Investigations of Molecular Structure and Conformation

No research findings available.

Computational Elucidation of Reaction Mechanisms and Energy Landscapes

No research findings available.

No research findings available.

Modeling of Fluorine Effects on Electronic and Steric Properties

No research findings available.

Advanced Spectroscopic and Analytical Characterization Methodologies for Allyl 2,2,3,3 Tetrafluoropropyl Ether and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. The presence of spin-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a multi-faceted analysis of Allyl 2,2,3,3-tetrafluoropropyl ether, providing unambiguous structural assignment.

Multi-Nuclear NMR (¹H, ¹⁹F, ¹³C) for Comprehensive Structural Assignment

A combined analysis of ¹H, ¹⁹F, and ¹³C NMR spectra offers a complete picture of the molecule's covalent framework. Each spectrum provides unique information that, when integrated, confirms the identity and structure of the compound.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen-containing fragments of the molecule, namely the allyl and the tetrafluoropropyl groups. The characteristic chemical shifts and coupling constants (J-values) allow for precise assignment of each proton. For the allyl group, distinct signals are expected for the vinylic protons (-CH=CH₂) and the allylic methylene (B1212753) protons (-O-CH₂-). For the tetrafluoropropyl moiety, a triplet of triplets is anticipated for the lone proton (-CHF₂), arising from coupling to the adjacent difluoromethylene group and the geminal fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH=CH₂ | 5.85 - 6.00 | ddt (doublet of doublets of triplets) | 1H |

| -CH=CH₂(cis) | 5.20 - 5.30 | d (doublet) | 1H |

| -CH=CH₂(trans) | 5.30 - 5.40 | d (doublet) | 1H |

| -O-CH₂-CH= | 4.10 - 4.20 | d (doublet) | 2H |

| -O-CH₂-CF₂- | 4.00 - 4.15 | t (triplet) | 2H |

| -CF₂-CHF₂ | 5.90 - 6.20 | tt (triplet of triplets) | 1H |

¹⁹F NMR: As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is particularly powerful for characterizing fluorinated compounds. scholaris.carsc.org It provides information on the electronic environment of each fluorine atom. For this compound, two distinct signals are expected, corresponding to the two non-equivalent difluoromethylene (-CF₂-) groups. The complex splitting patterns arise from both geminal and vicinal F-F and H-F couplings.

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -O-CH₂-CF₂- | -122 to -126 | t (triplet) |

| -CF₂-CHF₂ | -136 to -140 | d (doublet) |

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The presence of electronegative fluorine atoms significantly influences the chemical shifts of the adjacent carbons, shifting them downfield. Furthermore, C-F coupling provides additional structural confirmation. The signals for the fluorinated carbons appear as triplets due to one-bond coupling with the attached fluorine atoms.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| -CH=CH₂ | ~118 | Singlet |

| -CH=CH₂ | ~134 | Singlet |

| -O-CH₂-CH= | ~72 | Singlet |

| -O-CH₂-CF₂- | ~65 | Triplet |

| -O-CH₂-CF₂- | ~115 | Triplet of triplets |

| -CF₂-CHF₂ | ~109 | Triplet of triplets |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Stereochemical Analysis

While 1D NMR is excellent for establishing the basic structure, 2D NMR techniques are employed to gain deeper insights into connectivity and spatial relationships.

2D Correlational Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm the proton-proton coupling networks within the allyl and tetrafluoropropyl groups. For instance, cross-peaks would be observed between the vinylic and allylic protons, as well as between the protons of the -CH₂-CHF₂- fragment, verifying their connectivity.

Heteronuclear Correlation (HSQC/HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded carbon and proton atoms, confirming the assignments made in the 1D spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) C-H correlations, which is crucial for piecing together the molecular fragments, for example, by showing a correlation between the allylic methylene protons (-O-CH₂-) and the vinylic carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful technique for determining the spatial proximity of nuclei, regardless of their bonding connectivity. libretexts.orgacdlabs.com This is particularly useful for analyzing the preferred conformation of the molecule. For this compound, NOESY can reveal through-space interactions between the protons of the allyl group and the protons of the tetrafluoropropyl group. acs.org The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative information about their relative orientation and the molecule's conformational preferences around the flexible ether linkage. purdue.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds like this compound. rsc.orgnih.govrestek.com The sample is first vaporized and passed through a GC column, which separates the target compound from any impurities, such as residual starting materials (e.g., allyl alcohol) or byproducts. chemsrc.com Each separated component is then introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical "fingerprint," allowing for positive identification by comparison to spectral libraries. The retention time from the GC provides an additional layer of identification.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₆H₈F₄O), the calculated exact mass of the molecular ion ([M]⁺˙) is 172.0511. HRMS can measure this value with high precision (typically within 5 ppm), allowing for the unambiguous confirmation of the molecular formula.

Under electron ionization (EI), the molecular ion will undergo characteristic fragmentation. uni-saarland.de The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. youtube.comlibretexts.org

Table 4: Plausible Mass Fragmentation Pattern for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 172 | [C₆H₈F₄O]⁺˙ | Molecular Ion |

| 131 | [C₃H₃F₄O]⁺ | Loss of allyl radical (•C₃H₅) |

| 101 | [C₂HF₄]⁺ | Loss of •CH₂OCH₂CH=CH₂ |

| 71 | [C₃H₃O]⁺ | Alpha-cleavage, loss of •CH₂CF₂CHF₂ |

| 57 | [C₃H₅O]⁺ | Cleavage of O-C(propyl) bond with H rearrangement |

| 41 | [C₃H₅]⁺ | Allyl cation, cleavage of C-O bond |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the IR and Raman spectra would display distinct bands corresponding to the vibrations of the allyl and tetrafluoroalkyl ether moieties. The C-F stretching vibrations typically give rise to very strong absorptions in the infrared spectrum, often in the 1200-1000 cm⁻¹ region. The C-O-C ether linkage will show a characteristic strong stretching band as well. The allyl group will be identifiable by its C=C and vinylic C-H stretching frequencies.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C-H Stretch (alkenyl) | =C-H | 3080 - 3140 | Medium |

| C-H Stretch (alkyl) | -CH₂- | 2850 - 2960 | Medium |

| C=C Stretch | -CH=CH₂ | 1640 - 1650 | Medium |

| C-O-C Stretch | Alkyl Ether | 1080 - 1150 | Strong |

| C-F Stretch | -CF₂- | 1100 - 1250 | Very Strong |

| =C-H Bend (out-of-plane) | -CH=CH₂ | 910 - 990 | Strong |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to its allyl, ether, and tetrafluoropropyl moieties.

The atmospheric window, a range of IR wavelengths between 750 and 1250 cm⁻¹ that can readily escape the atmosphere, is particularly relevant for fluorinated ethers. benthamopen.com Typical C-O and C-F vibrational stretching modes absorb in this region, contributing to the radiative forcing potential of such compounds. benthamopen.com Computational studies are often employed to predict the IR spectra of fluorinated ethers to estimate their radiative forcings. benthamopen.com

Detailed Research Findings:

C-F Stretching: The most intense bands in the spectrum are typically associated with the stretching vibrations of the C-F bonds due to the large change in dipole moment. These are expected to appear in the 1100-1350 cm⁻¹ region. The high degree of fluorination in the propyl chain results in strong, complex absorption patterns in this area.

C-O-C Stretching: The ether linkage (C-O-C) gives rise to a strong, characteristic asymmetric stretching band, typically found around 1150-1085 cm⁻¹. This band can sometimes overlap with the powerful C-F absorptions.

Allyl Group Vibrations: The allyl group introduces several characteristic peaks:

=C-H Stretching: The stretching of the sp² C-H bonds on the double bond occurs just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

C=C Stretching: The carbon-carbon double bond stretch is observed in the 1650-1630 cm⁻¹ region. Its intensity can be variable.

=C-H Bending: Out-of-plane bending vibrations (wagging) of the vinyl group C-H bonds produce strong absorptions in the 1000-910 cm⁻¹ range.

Aliphatic C-H Stretching: The stretching vibrations of the sp³ C-H bonds in the allyl and propyl chains are found in the 2850-3000 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Allyl =C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Allyl C=C Stretch | 1630 - 1650 | Medium-Weak |

| C-F Stretches | 1100 - 1350 | Very Strong |

| C-O-C Asymmetric Stretch | 1085 - 1150 | Strong |

| Allyl =C-H Bend | 910 - 1000 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. It detects molecular vibrations through the inelastic scattering of monochromatic light, typically from a laser. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the molecule's polarizability.

For this compound, Raman spectroscopy is particularly useful for identifying non-polar or symmetric bonds that may be weak or absent in the IR spectrum.

Detailed Research Findings:

C=C Stretching: The C=C double bond in the allyl group, being a highly polarizable bond, is expected to produce a strong and distinct signal in the Raman spectrum, typically around 1645 cm⁻¹. This is a key advantage over IR, where this peak can be weak. mdpi.com

C-F Bonds: While strong in IR, C-F bonds are also Raman active and will appear in the spectrum.

Skeletal Vibrations: The carbon backbone of the molecule will exhibit various skeletal stretching and bending vibrations that are readily detected by Raman spectroscopy.

Symmetry and Conformation: For derivatives, Raman spectroscopy can provide insights into molecular symmetry and conformational isomers. Studies on similar molecules, like diethyl ether, have used Raman to measure the enthalpy difference between different conformers (e.g., all-trans vs. gauche). researchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Allyl =C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Allyl C=C Stretch | 1630 - 1650 | Strong |

| CH₂ Scissor | 1440 - 1465 | Medium |

| C-F Stretches | 1100 - 1350 | Medium-Strong |

| C-O-C Symmetric Stretch | 880 - 950 | Medium |

Electronic Absorption and Emission Spectroscopy

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. ethz.ch It is analogous to NMR but probes the magnetic properties of unpaired electrons rather than atomic nuclei. EPR is a crucial tool for studying radical reactions, electron transfer processes, and catalytically active species. ethz.ch

While this compound itself is not a radical, its radical intermediates can be generated, for example, through photolysis, reaction with a radical initiator, or oxidation. rsc.org EPR spectroscopy can then be used to characterize these transient species.

Detailed Research Findings:

Radical Formation: Radical intermediates could be formed by hydrogen abstraction from the allyl group or by the addition of a radical across the C=C double bond.

Hyperfine Coupling: The EPR spectrum of such a radical would exhibit hyperfine splitting due to the interaction of the unpaired electron with nearby magnetic nuclei (¹H and ¹⁹F). The resulting splitting pattern provides a "fingerprint" of the radical, revealing the number and type of interacting nuclei and their proximity to the unpaired electron.

g-Factor: The g-factor, analogous to the chemical shift in NMR, would provide information about the electronic environment of the radical. For organic radicals, the g-factor is typically close to that of a free electron (≈2.0023).

Example Scenario: A radical formed by hydrogen abstraction from the -CH₂- group adjacent to the ether oxygen would show hyperfine coupling to the remaining α-proton, the protons on the adjacent vinyl group, and potentially long-range coupling to the fluorine atoms on the propyl chain. The magnitude of the fluorine coupling constants would depend on the conformation and distance from the radical center.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, one can calculate a map of the electron density and thereby determine the precise positions of atoms, bond lengths, bond angles, and torsional angles within the molecule. nih.gov

As this compound is a liquid at room temperature (boiling point 110°C), single-crystal XRD analysis would necessitate growing a suitable crystal at low temperatures. indofinechemical.comjk-sci.com Currently, there is no publicly available crystal structure for this compound.

Potential Findings from a Hypothetical XRD Study:

Molecular Conformation: XRD would reveal the preferred solid-state conformation of the molecule, including the torsion angles around the C-C and C-O bonds. This would clarify the spatial relationship between the allyl and tetrafluoropropyl groups.

Intermolecular Interactions: The analysis of the crystal packing would provide insight into non-covalent interactions between molecules, such as van der Waals forces and potential weak C-H···F or C-H···O hydrogen bonds, which govern the solid-state architecture.

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained, allowing for comparison with theoretical values from computational models.

Surface-Sensitive Analytical Techniques for Material Characterization

When this compound is used as a component in a material, such as a polymer, coating, or electrolyte, its behavior at the surface or interface is critical. Surface-sensitive analytical techniques are employed to probe the elemental composition and chemical state of the uppermost atomic layers of a material. eolss.net

Key Techniques and Applications:

X-ray Photoelectron Spectroscopy (XPS): XPS is a widely used technique that provides quantitative elemental and chemical state information from the top few nanometers of a surface. thermofisher.com For a material containing this compound, XPS could be used to:

Confirm the presence and quantify the surface concentration of fluorine, which is a key indicator of the ether's presence at the surface.

Analyze the high-resolution C 1s spectrum to distinguish between different carbon environments (C-H, C-O, C-F, C=C). The binding energies for carbon atoms bonded to fluorine are significantly higher than for hydrocarbon carbons, providing a clear signature.

Investigate chemical changes at the surface, such as degradation or reaction of the ether, by monitoring changes in elemental ratios and chemical states. mdpi.com

Auger Electron Spectroscopy (AES): AES is another technique used to determine surface elemental composition, often with higher spatial resolution than XPS. researchgate.net It is particularly effective for monitoring surface cleanliness and the distribution of elements across a surface. researchgate.net

Secondary Ion Mass Spectrometry (SIMS): SIMS is a highly sensitive technique capable of detecting trace elements and providing molecular information from the surface. eolss.net It could be used to detect fragments of the this compound molecule on a surface, confirming its presence and potentially providing information about its orientation.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound and its derivatives, XPS is particularly valuable for confirming the presence and chemical environment of fluorine, carbon, and oxygen atoms on the material's surface, which is critical for understanding properties like hydrophobicity and chemical resistance.

In a typical XPS analysis of a polymer derived from this compound, the high-resolution C 1s spectrum is of primary interest. This spectrum can be deconvoluted into several peaks, each corresponding to a different chemical environment for the carbon atoms. The binding energies are shifted based on the electronegativity of the neighboring atoms. For instance, carbon atoms bonded to highly electronegative fluorine atoms will exhibit a significant shift to higher binding energies compared to carbon atoms in a hydrocarbon environment.

Detailed Research Findings:

Analysis of fluorinated polymers by XPS reveals distinct peaks in the C 1s and F 1s regions. vot.plxpsfitting.com The F 1s peak is typically sharp and appears at a high binding energy, confirming the presence of fluorine. The C 1s spectrum is more complex and provides a fingerprint of the polymer's structure. For a polymer containing the tetrafluoropropyl ether moiety, one would expect to identify the following carbon environments:

C-C/C-H bonds: These typically appear at the lowest binding energy, around 285.0 eV, and represent the allyl group carbons in the polymer backbone.

C-O ether bonds: Carbon atoms single-bonded to oxygen will have a peak at a slightly higher binding energy, generally in the range of 286.0-287.0 eV.

C-F bonds: The presence of fluorine atoms causes a significant shift. A -CHF- group would be expected at a higher binding energy, and a -CF2- group would be shifted even further, often appearing in the range of 290.0-292.0 eV.

The following interactive data table provides representative binding energies for the core level spectra of a hypothetical polymer derived from this compound, based on data from similar fluorinated systems. xpsfitting.comresearchgate.net

| Element | Core Level | Chemical Group | Representative Binding Energy (eV) |

| Carbon | C 1s | C-C / C-H | ~285.0 |

| Carbon | C 1s | C-O | ~286.5 |

| Carbon | C 1s | CHF | ~288.5 |

| Carbon | C 1s | CF₂ | ~291.0 |

| Oxygen | O 1s | C-O-C | ~533.0 |

| Fluorine | F 1s | C-F | ~689.0 |

The quantitative analysis of the peak areas in the XPS spectrum allows for the determination of the surface elemental composition, which can be compared to the theoretical stoichiometry of the polymer to assess surface purity and integrity.

Scanning Electron Microscopy (SEM) for Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. azom.com For derivatives of this compound, particularly in the form of coatings or films, SEM provides crucial information about surface roughness, porosity, and the presence of any defects or domains. researchgate.netdtu.dk These morphological features can significantly influence the material's performance in applications such as hydrophobic coatings and barrier films.

When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental mapping of the surface, confirming the distribution of fluorine across the sample. This is particularly useful for analyzing composite materials or blends where homogeneous dispersion of the fluorinated component is critical.

Detailed Research Findings:

In the context of fluoropolymer coatings derived from monomers like this compound, SEM analysis is often used to evaluate the quality of the film after deposition and curing. researchgate.net The resulting micrographs can reveal important details about the surface structure.

Surface Smoothness and Uniformity: For many applications, a smooth and uniform coating is desired. SEM can easily visualize any cracks, pinholes, or other defects that could compromise the barrier properties or non-stick performance of the coating. researchgate.net

Phase Separation in Blends: When the fluorinated derivative is blended with another polymer, SEM can be used to investigate the morphology of the blend. Depending on the miscibility of the components, the SEM images might show a homogeneous surface or distinct phase-separated domains. azom.com

Textured Surfaces: In some applications, a specific surface texture is intentionally created to enhance properties like superhydrophobicity. SEM is an essential tool for characterizing the geometry and dimensions of these micro- or nanostructures. mdpi.com

The following table summarizes the typical morphological features that can be analyzed using SEM for a polymeric derivative of this compound.

| Feature | Description | Importance |

| Surface Topography | The three-dimensional texture of the surface, including roughness and waviness. | Influences wetting properties (hydrophobicity) and friction. |

| Porosity | The presence of voids or pores within the material. | Affects barrier properties, density, and mechanical strength. |

| Film Defects | Imperfections such as cracks, pinholes, or delamination. | Can lead to premature failure of coatings. |

| Phase Morphology | The size, shape, and distribution of different phases in a polymer blend. | Determines the overall physical and chemical properties of the blend. |

By providing high-resolution images of the material's surface, SEM offers invaluable insights into how processing conditions and composition affect the final morphology and, consequently, the performance of materials derived from this compound. researchgate.net

Applications in Polymer Science and High Performance Materials Engineering

Polymerization Dynamics and Control Strategies

The polymerization of Allyl 2,2,3,3-tetrafluoropropyl ether can be approached through various mechanisms, each offering different levels of control over the final polymer structure and properties.

Radical Polymerization: The radical polymerization of allyl monomers, including allyl ethers, is often challenging. The primary difficulty arises from degradative chain transfer, where a propagating radical abstracts an allylic hydrogen from a monomer molecule. This process yields a stable, less reactive allyl radical, which is slow to reinitiate polymerization, thereby retarding the reaction rate and limiting the achievable molecular weight. researchgate.net

However, recent research has proposed an alternative mechanism for the polymerization of some allyl ethers. Instead of the traditional free-radical addition, a radical-mediated cyclization (RMC) may occur. nih.gov This process involves the initial abstraction of an allylic hydrogen, followed by the reaction of the resulting radical with the double bond of a second monomer molecule to form a five-membered ring. nih.gov This cyclopolymerization pathway can lead to the formation of stable polymers, offering a different perspective on the radical-induced polymerization of allyl ether monomers. nih.gov

Cationic Polymerization: Cationic polymerization is a primary method for polymerizing vinyl ethers, which are highly reactive under these conditions. The electron-donating ether oxygen atom stabilizes the propagating carbocation (oxocarbenium ion), facilitating the reaction. nsf.gov While specific studies on the cationic polymerization of this compound are not extensively detailed in the provided sources, the general mechanism for vinyl ethers is well-established. nsf.govnih.gov The process is typically initiated by Lewis acids or other cationic initiators. nih.gov A significant advancement in this area is the development of catalyst-controlled stereoselective polymerization, where a chiral counterion is used to direct the addition of incoming monomers, allowing for the synthesis of highly isotactic poly(vinyl ether)s with enhanced material properties. nsf.gov This approach could potentially be applied to achieve stereoregular polymers from this compound.

Living or controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling precise control over molecular weight, dispersity, and architecture. vt.eduresearchgate.net Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly versatile due to its tolerance of a wide range of functional monomers and milder reaction conditions. psu.edumdpi.comsigmaaldrich.com

The RAFT process modulates polymerization by using a thiocarbonylthio compound as a chain transfer agent (CTA). Propagating radicals reversibly add to the CTA, forming a dormant species. This dormant species can then fragment to release a new radical, allowing the polymer chain to grow in a controlled manner. mdpi.com This dynamic equilibrium between active and dormant chains minimizes termination reactions and ensures that all chains grow at a similar rate. sigmaaldrich.com

While direct RAFT polymerization of this compound is not specifically detailed, the technique has been successfully applied to other functional fluorinated monomers, such as 2,2,3,3-tetrafluoropropyl acrylate (B77674) (TFPA) and 2,2,3,3-tetrafluoropropyl methacrylate (B99206) (TFPMA). monash.edu It has also been used for the selective polymerization of divinyl monomers containing both a highly reactive and a less reactive double bond, which is analogous to the structure of some allyl-containing monomers. psu.edunih.gov This precedent suggests that RAFT could be a powerful tool for synthesizing well-defined homopolymers and block copolymers of this compound, enabling the creation of advanced materials with precisely engineered architectures.

Table 1: Overview of Polymerization Techniques for Allyl Ethers

| Polymerization Method | Key Characteristics | Potential for this compound |

|---|

| Radical Polymerization | - Susceptible to degradative chain transfer, limiting molecular weight. researchgate.net

Design and Synthesis of Functional Fluoropolymers

The synthesis of functional fluoropolymers using this compound allows for the creation of materials with properties tailored for specific high-performance applications.

Homopolymerization: The homopolymerization of this compound would yield a polymer with a polyether backbone and pendant tetrafluoropropyl groups. As discussed, achieving high molecular weight via conventional radical polymerization can be difficult due to chain transfer. researchgate.net However, controlled techniques like RAFT or cationic polymerization could produce well-defined homopolymers. The resulting poly(this compound) would be expected to exhibit low surface energy, hydrophobicity, and high thermal stability, characteristic of fluorinated polymers.

Copolymerization: Copolymerization offers a versatile strategy to fine-tune the properties of the final material. By incorporating this compound with other monomers, a balance of properties can be achieved. For instance, copolymerization with standard monomers like acrylates, methacrylates, or styrene (B11656) could enhance the mechanical properties or processability while still benefiting from the effects of the fluorine content. Coordination-insertion copolymerization has been successfully used to copolymerize various allyl monomers with ethylene, producing highly linear copolymers with in-chain functional groups, a strategy that could be adapted for this fluorinated allyl ether. sgitolab.com The choice of comonomer and polymerization technique would dictate the final macromolecular structure, leading to random, alternating, or block copolymers.

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a high density of terminal functional groups. nih.gov Their unique globular structure leads to properties like low viscosity and high solubility compared to linear analogs.

Fluorinated versions of these structures are of significant interest for advanced materials. sigmaaldrich.compageplace.de Synthetic strategies often involve either a divergent approach, growing from a central core outwards, or a convergent approach, where dendritic wedges (dendrons) are synthesized first and then attached to a core. nih.govresearchgate.net

This compound could be incorporated into these complex architectures in several ways. It could be chemically modified to act as a branching unit or attached to the periphery of a pre-formed dendrimer to create a highly fluorinated surface. For example, research has shown the synthesis of fluorinated dendrimer-type copolymers by reacting fluoroalkanoyl peroxides with multi-vinyl functional cyclosiloxanes, followed by further reaction with other monomers. nih.gov This demonstrates a pathway where a multi-functional core is used to generate a branched structure, a concept adaptable to monomers like this compound. Such materials could find applications as highly effective dispersants or as components in advanced coatings and nanocomposites. nih.gov

Materials Science Applications Leveraging Fluorine Effects

The presence of the tetrafluoroalkyl group in polymers derived from this compound imparts a unique set of properties that are highly sought after in materials science. The fundamental characteristics of the C-F bond—its high strength, polarity, and the low polarizability of the fluorine atom—are responsible for these effects. sigmaaldrich.com

Polymers containing such fluorinated segments typically exhibit:

Low Surface Energy: This leads to surfaces that are both hydrophobic (water-repellent) and lipophobic (oil-repellent), making them ideal for non-stick, anti-fouling, and self-cleaning coatings. sigmaaldrich.com

High Thermal Stability: The strength of the C-F bond contributes to excellent resistance to thermal degradation. sigmaaldrich.com

Chemical Inertness: Fluorinated polymers are resistant to attack by a wide range of chemicals and solvents. sigmaaldrich.commdpi.com

Low Refractive Index: This property is valuable for optical applications, such as in the fabrication of optical fibers and waveguides. researchgate.net

Low Dielectric Constant: The electronic properties of fluorine make these polymers excellent insulators, suitable for use in microelectronics and high-frequency communication devices. mdpi.com

These properties make polymers derived from this compound candidates for a variety of high-performance applications, including advanced coatings, chemically resistant seals and liners, specialty optical films, and dielectric materials for electronic components. pageplace.denih.gov

Surface Modification and Functional Coatings (e.g., Lubricity, Anti-fouling, Anti-fingerprint)

Polymers derived from or incorporating this compound are prime candidates for creating high-performance functional coatings. The presence of fluorine atoms in the polymer structure is crucial for achieving low surface energy, a key attribute for a variety of surface modification applications.

Low surface energy coatings are inherently hydrophobic and oleophobic, leading to surfaces with enhanced lubricity, as well as anti-fouling and anti-fingerprint properties. The principle behind this is the minimization of intermolecular forces between the coated surface and external substances. Fluorinated polymers are known to exhibit some of the lowest surface energies among all solid materials.

While direct research on coatings formulated specifically with poly(this compound) is not extensively documented in publicly available literature, the properties of analogous fluorinated polymers suggest significant potential. For instance, fluorinated allyl ethers have been investigated as additives to modify the surface properties of coatings. Even in small concentrations, these fluorinated monomers can migrate to the surface of a film, creating a fluorinated layer that significantly alters the surface characteristics without changing the bulk properties of the material. This approach can lead to the development of coatings with the following properties:

Lubricity: The low coefficient of friction characteristic of fluorinated surfaces can be utilized to create coatings that reduce friction between moving parts.

Anti-fouling: The non-stick nature of fluorinated surfaces can prevent the adhesion of marine organisms, bacteria, and other unwanted contaminants. This is particularly relevant for marine applications, medical devices, and food processing equipment.

Anti-fingerprint: The ability to repel oils and moisture makes these coatings effective in preventing the adhesion of fingerprints on screens and other surfaces.

| Property | Benefit of Fluorinated Coating | Potential Application |

| Low Surface Energy | Repels water and oils | Anti-fouling marine coatings, easy-to-clean surfaces |

| Low Coefficient of Friction | Reduces friction and wear | Self-lubricating parts, non-stick industrial coatings |

| Chemical Inertness | Resists degradation from chemicals | Protective linings for chemical storage tanks |

| High Thermal Stability | Withstands high operating temperatures | Coatings for high-temperature industrial processes |

Integration into Electronic and Microelectronic Components (e.g., Semiconductor Sealants, Printed Circuit Boards)

The excellent dielectric properties and thermal stability of fluorinated polymers make them highly suitable for applications in the electronics and microelectronics industries. Polymers incorporating this compound could be utilized as semiconductor sealants and in the fabrication of printed circuit boards (PCBs).

As a sealant or encapsulant for semiconductors, a polymer derived from this compound would offer protection from moisture, chemicals, and temperature fluctuations, thereby enhancing the reliability and lifespan of electronic components. For PCBs, a low dielectric constant substrate allows for the fabrication of smaller and faster circuits.

Components in Energy Storage Systems (e.g., Electrolyte Additives in Lithium-ion Batteries)

Research into advanced electrolytes for lithium-ion batteries has identified fluorinated ethers as promising additives to enhance performance and safety. While specific studies on this compound are limited, extensive research has been conducted on a closely related, non-alkenyl compound, 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE). The findings on TTE provide valuable insights into the potential role of fluorinated ethers like the subject of this article.

Fluorinated ethers can improve the properties of lithium-ion battery electrolytes in several ways:

Formation of a Stable Solid-Electrolyte Interphase (SEI): Fluorinated additives can participate in the formation of a stable and robust SEI layer on the anode. This protective layer is crucial for preventing the degradation of the electrolyte and the anode, leading to improved cycle life and safety.

Increased Thermal Stability: The strong carbon-fluorine bonds in these compounds contribute to higher thermal stability of the electrolyte, reducing the risk of thermal runaway at elevated temperatures.

Enhanced Ionic Conductivity: Some fluorinated ethers can improve the ionic conductivity of the electrolyte, allowing for faster charging and better performance at low temperatures. jst.go.jp

Studies have shown that the use of fluorinated dialkyl ethers as co-solvents can improve the discharge capacity of lithium-ion cells. jst.go.jp

Specialty Fluids and High-Performance Media (e.g., Heat Carriers, Hydraulic Liquids, Dielectrics)

The unique combination of properties inherent in this compound also suggests its potential use as a specialty fluid or as a component in high-performance media. Its fluorinated nature imparts high thermal stability and chemical inertness, making it a candidate for applications such as:

Heat Carriers: In systems requiring efficient heat transfer at high temperatures, fluorinated fluids can offer superior performance and longevity compared to conventional heat transfer fluids.

Hydraulic Liquids: The high density and stability of fluorinated compounds could be beneficial in specialized hydraulic systems that operate under extreme conditions.

Dielectric Fluids: The low dielectric constant of fluorinated ethers makes them suitable for use as dielectric fluids in transformers and other high-voltage electrical equipment, where they can provide both cooling and electrical insulation.

Structure-Property Relationships in Advanced Fluorinated Polymeric Materials

The macroscopic properties of polymers derived from this compound are intrinsically linked to their molecular structure. Understanding these relationships is key to designing materials with specific performance characteristics.

Impact of Fluorine Substitution on Material Performance Characteristics

The substitution of hydrogen with fluorine atoms in a polymer has a profound impact on its properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond are the primary drivers of these changes. tstar.comadtech.co.uk

Key effects of fluorine substitution include:

Increased Thermal Stability: The C-F bond is significantly stronger than the C-H bond, leading to polymers with higher thermal degradation temperatures. adtech.co.uk

Enhanced Chemical Resistance: The fluorine atoms create a protective sheath around the carbon backbone, making the polymer more resistant to chemical attack. adtech.co.uk

Low Surface Energy: The low polarizability of the C-F bond results in weak intermolecular forces, leading to surfaces that are both hydrophobic and oleophobic. researchgate.net

Reduced Flammability: Fluorinated polymers are inherently less flammable than their hydrocarbon counterparts.

| Property | Influence of Fluorine Substitution |

| Thermal Stability | Increases |

| Chemical Resistance | Increases |

| Surface Energy | Decreases |

| Dielectric Constant | Decreases |

| Flammability | Decreases |

| Solubility | Generally Decreases |

Influence of Polymer Architecture on Macroscopic Properties

Beyond the chemical composition, the architecture of the polymer chains also plays a critical role in determining the final properties of the material. For polymers synthesized from this compound, the following architectural considerations are important:

Linear vs. Cross-linked Polymers: The presence of the allyl group allows for the creation of both linear thermoplastics and cross-linked thermosets. Linear polymers will be processable via melting, while cross-linked materials will exhibit enhanced mechanical strength, thermal stability, and solvent resistance.

Copolymerization: this compound can be copolymerized with other monomers to fine-tune the properties of the resulting material. For example, copolymerization with a more flexible monomer could improve the toughness of the polymer, while copolymerization with a monomer containing specific functional groups could introduce new functionalities.

Molecular Weight and Molecular Weight Distribution: These parameters influence the mechanical properties of the polymer, such as its tensile strength and viscosity. Higher molecular weight generally leads to improved mechanical performance.

By carefully controlling both the chemical structure and the polymer architecture, it is possible to design a wide range of advanced fluorinated materials based on this compound for a variety of high-performance applications.

Emerging Research Frontiers and Future Prospects

Development of Greener Synthetic Pathways and Sustainable Production Methods

The synthesis of fluorinated organic compounds is an area of active research, with a growing emphasis on developing more environmentally friendly and sustainable methods. longdom.org Traditional fluorination processes can often involve harsh reagents and generate significant waste. Modern approaches focus on improving reaction efficiency and reducing the environmental impact.

For fluorinated ethers, research into greener synthetic pathways often explores the use of less hazardous solvents and reagents, as well as catalytic methods to improve yield and selectivity. rsc.orgresearchgate.net The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are central to these efforts. While specific studies on the eco-friendly synthesis of Allyl 2,2,3,3-tetrafluoropropyl ether are not prevalent, the broader trends in the synthesis of fluorinated molecules suggest a move towards more sustainable practices. mdpi.com

Table 1: General Principles of Green Chemistry Applied to Fluorinated Ether Synthesis

| Principle | Application in Fluorinated Ether Synthesis |

| Waste Prevention | Designing synthetic routes that minimize the formation of byproducts. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. rsc.org |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances (e.g., solvents, separation agents) or making them innocuous. |

| Catalysis | Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents. mdpi.com |

Integration with Supramolecular Chemistry and Nanotechnology

The unique properties of fluorine-containing molecules make them intriguing building blocks in supramolecular chemistry. The introduction of fluorine can influence intermolecular interactions, leading to the formation of novel self-assembled structures. scispace.comscispace.com The high electronegativity and specific steric demands of fluorine atoms can direct the assembly of molecules into well-defined architectures. nih.gov

In the realm of nanotechnology, the allyl group present in this compound offers a reactive handle for polymerization or for grafting onto the surface of nanomaterials. nih.gov This functionalization can be used to modify the properties of nanoparticles, creating new materials for a variety of applications. acs.orgnih.gov For instance, polymers with allyl functionality have been explored for their potential in biomedicine. nih.gov While direct research on the use of this compound in these areas is not yet published, its bifunctional nature (a fluorinated ether component and a reactive allyl group) suggests it could be a candidate for creating novel supramolecular systems and functionalized nanomaterials.

Advanced Materials for Specialized Engineering Applications

Fluorinated ethers are gaining attention for their potential use in advanced materials, particularly in the field of energy storage. The fluorination of ether solvents is being investigated as a strategy to improve the electrochemical stability of non-aqueous electrolyte solutions for lithium metal batteries. nih.govresearchgate.net Fluorinated ethers can enhance the performance and safety of these high-energy-density batteries. nih.govresearchgate.net

The presence of the allyl group could also enable the use of this compound as a monomer or cross-linking agent in the development of specialty polymers. Allyl-functionalization has been shown to enhance the thermal stability of materials like fluoroelastomer nanocomposites. researchgate.net Such polymers could find applications in high-performance coatings, sealants, and other materials requiring chemical resistance and durability. A related compound, 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether, is noted for its utility in developing high-performance coatings, adhesives, and sealants. chemimpex.com

Table 2: Potential Engineering Applications Based on Structurally Similar Compounds

| Application Area | Relevant Property of Fluorinated/Allyl Compounds | Potential Role for this compound |

| Lithium Metal Batteries | Enhanced electrochemical stability of fluorinated ether electrolytes. nih.govresearchgate.net | As a co-solvent or additive in high-voltage electrolytes. |

| High-Performance Polymers | Thermal stability and cross-linking capabilities of allyl groups. researchgate.net | As a monomer or additive to create fluoropolymers with tailored properties. |

| Specialty Coatings | Chemical resistance and durability of fluorinated compounds. chemimpex.com | As a component in protective coatings for demanding environments. |

Interdisciplinary Research with Other Scientific Domains

The unique combination of a fluorinated alkyl chain and a reactive allyl group in one molecule opens up possibilities for interdisciplinary research. The field of fluorine chemistry often intersects with biology and medicine, as the introduction of fluorine can significantly alter the biological activity of molecules. nih.govnih.gov While there is no current research to suggest a direct biological application for this compound, the broader field of organofluorine chemistry is a rich area for such explorations.

Furthermore, the study of fluorinated compounds contributes to our understanding of material properties at a fundamental level. Research on such molecules can provide insights into fluid dynamics, surface science, and environmental chemistry. The properties of fluorinated materials are relevant to developing new refrigerants, fire suppressants, and specialty solvents with reduced environmental impact. chemimpex.com The continued study of compounds like this compound could contribute to these broader scientific and technological goals.

Q & A

Q. What analytical techniques are recommended for characterizing Allyl 2,2,3,3-tetrafluoropropyl ether?

Characterization requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of fluorine and proton environments.

- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify purity and detect volatile impurities.

- Density and Refractive Index Measurements : Critical for validating physical properties (e.g., density = 1.533 g/cm³ at 20°C, refractive index = 1.29) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, given its boiling point of 92°C and flash point of 27°C .

Q. What is the role of this ether in localized high-concentration electrolytes (LHCEs)?

this compound (TTE/HFE-458) acts as a non-solvating diluent in LHCEs, reducing viscosity while maintaining high Li⁺ coordination in the solvation sheath. It enables:

Q. What are the critical physical properties relevant to its use in battery research?

| Property | Value | Reference |

|---|---|---|

| Molecular Weight (MW) | 232.07 g/mol | |

| Boiling Point (b.p.) | 92°C | |

| Density (d²⁰) | 1.533 g/cm³ | |

| Flash Point | 27°C | |

| Viscosity (25°C) | ~0.8 mPa·s (estimated) |

Advanced Research Questions

Q. How does the inclusion of TTE influence the solvation structure and Li⁺ transport in LHCEs?

TTE disrupts bulk solvent networks via fluorophilic interactions , creating localized high-concentration regions around Li⁺. Key findings:

Q. What mechanisms explain its ability to enhance Coulombic efficiency (CE) and cycle stability in Li-metal batteries?

- Passivation Layer Formation : TTE decomposes at Li surfaces, forming LiF-rich SEI layers that suppress dendrite growth .

- Reduced Polysulfide Shuttling : In Li-S batteries, TTE lowers polysulfide solubility, improving sulfur utilization (e.g., 99.6% CE in Na-S systems) .

- Aluminum Current Collector Protection : Inhibits Al corrosion in high-voltage (4.9 V) LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) cathodes .

Q. How does varying the TTE-to-solvent molar ratio affect electrolyte performance?

Q. What contradictions exist in reported electrochemical performance across battery systems?

- Li-Metal vs. Na-Metal Systems : TTE improves Li CE (98.8%) but shows lower efficacy in Na-metal cells (CE ~97.5%), attributed to weaker NaF passivation .

- Voltage Stability : While TTE enhances stability in LiCoO₂ (4.5 V), it fails in LiMn₂O₄ (>4.0 V) due to Mn dissolution, suggesting cathode-dependent compatibility .

Methodological Recommendations

- Electrolyte Formulation : Use rigorous drying protocols (H₂O < 20 ppm) to prevent HF formation.

- In Situ Characterization : Pair operando XRD with impedance spectroscopy to correlate structural changes with performance .

- Contradiction Resolution : Cross-validate results using multiple techniques (e.g., XPS for SEI composition, SEM for morphology) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.